molecular formula C15H13N3O2 B7558699 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide

4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide

Cat. No. B7558699
M. Wt: 267.28 g/mol
InChI Key: LADNAIIOFSLZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide, also known as BAY 61-3606, is a chemical compound that belongs to the class of benzamide derivatives. It is a selective inhibitor of the protein tyrosine kinase Syk, which is involved in the signaling pathways of immune cells. BAY 61-3606 has been shown to have potential applications in the treatment of various immune-related diseases, such as rheumatoid arthritis, asthma, and allergy.

Mechanism of Action

The mechanism of action of 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 involves the inhibition of the protein tyrosine kinase Syk, which is a key signaling molecule in the activation of immune cells. Syk is involved in the phosphorylation of various downstream targets, such as phospholipase Cγ2, which leads to the activation of intracellular signaling pathways that regulate immune cell activation, proliferation, and differentiation. By inhibiting Syk, 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 can block the activation of immune cells and reduce the inflammatory response.
Biochemical and Physiological Effects:
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 has been shown to have several biochemical and physiological effects on immune cells. In vitro studies have demonstrated that 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 can inhibit the activation of B cells, T cells, and mast cells, as well as the production of cytokines and chemokines. In vivo studies have shown that 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 can reduce the infiltration of immune cells into inflamed tissues, as well as the production of inflammatory mediators, such as prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 in lab experiments is its selectivity for Syk, which allows for the specific inhibition of immune cell activation without affecting other signaling pathways. This makes 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 a valuable tool for studying the role of Syk in immune-related diseases. However, one limitation of using 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental conditions.

Future Directions

There are several future directions for the research on 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606. One direction is to further investigate its potential therapeutic applications in various immune-related diseases, such as rheumatoid arthritis, asthma, and allergy. Another direction is to explore its mechanism of action in more detail, including its effects on downstream signaling pathways and its interactions with other molecules. Additionally, the development of more potent and selective Syk inhibitors based on the structure of 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 could lead to the discovery of new drugs for the treatment of immune-related diseases.

Synthesis Methods

The synthesis of 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 involves several steps, starting from the reaction of 2-cyano-5-iodopyridine with N,N-dimethylbenzamide in the presence of a palladium catalyst. The resulting intermediate is then treated with potassium tert-butoxide and tert-butyl 4-(bromomethyl)benzoate to yield the final product. The overall yield of the synthesis is around 30%.

Scientific Research Applications

4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 can inhibit the activation of immune cells, such as B cells, T cells, and mast cells, by blocking the Syk signaling pathway. In vivo studies have demonstrated that 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 can reduce the severity of various immune-related diseases in animal models, such as collagen-induced arthritis, allergic asthma, and contact hypersensitivity.

properties

IUPAC Name

4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-18(2)15(19)12-4-6-13(7-5-12)20-14-8-3-11(9-16)10-17-14/h3-8,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADNAIIOFSLZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide

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